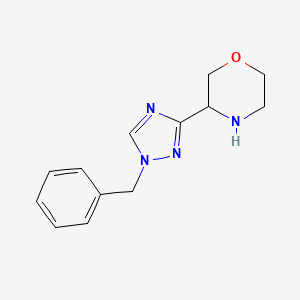

3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine” is a compound that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are characterized by multidirectional biological activity .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

Molecular Structure Analysis

The molecular structure of “3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine” is described by the InChI code 1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-10-15-13(16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2 .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied in various contexts . For example, 1,2,4-triazole derivatives have been shown to have significant antibacterial activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine” include a molecular weight of 244.3 . It is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

1,2,3-Triazoles, which are structurally related to the compound , have been widely used in drug discovery. They have shown potential as antiproliferative agents against various cancer cell lines. For example, a triazole derivative was found to be potent against MV4-11 cells with an IC50 of 2 μM .

Cancer Therapy

Compounds containing a 1,2,4-triazole ring, similar to the benzyl-triazolyl morpholine structure, have been approved by the FDA for breast cancer treatment in postmenopausal women. They are considered superior to estrogen receptor antagonists .

Apoptosis Induction

Substituted benzyl-triazoles have been studied for their ability to induce apoptosis in cancer cells. For instance, a substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) compound induced apoptosis in BT-474 cells .

Catalysis

Triazoles are also significant in catalysis. They can be synthesized through metal-free organocatalytic processes and have applications in creating various chemical structures .

Green Chemistry

The synthesis of triazoles can involve nonconventional “green” sources like microwave, mechanical mixing, visible light, and ultrasound. This aligns with the growing field of green chemistry which aims to reduce or eliminate the use or generation of hazardous substances .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds, such as tris[(1-benzyl-1h-1,2,3-triazol-4-yl)methyl]amine, are known to interact with copper ions (cu+ and cu2+) in the reaction environment .

Mode of Action

The compound stabilizes copper ions (Cu+ and Cu2+) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition . This stabilization keeps the copper ions accessible for chemical reactions .

Biochemical Pathways

Its role in the azide-acetylene cycloaddition suggests that it may influence pathways involving copper-catalyzed reactions .

Pharmacokinetics

It is soluble in dmso and dmf , which could potentially influence its bioavailability.

Result of Action

Its role in enhancing the catalytic effect of copper ions in the azide-acetylene cycloaddition suggests that it may influence the efficiency of these reactions .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 3-(1-Benzyl-1H-1,2,4-Triazol-3-yl)Morpholine include the presence of copper ions and the specific reaction conditions. For instance, the compound is known to stabilize copper ions without requiring an inert atmosphere or anhydrous conditions .

Eigenschaften

IUPAC Name |

3-(1-benzyl-1,2,4-triazol-3-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-10-15-13(16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVWEXVHQNNNCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=NN(C=N2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)

![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)

![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)